REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([NH:5][C:6]1[NH:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[N:14]=1)=[O:4].[Cl-].[NH4+]>O>[C:3]([NH:5][C:6]1[NH:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]=1)([O:2][CH3:1])=[O:4].[CH2:3]1[O:2][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)NC=1NC=2C=CC=CC2N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)NC=1NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([NH:5][C:6]1[NH:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[N:14]=1)=[O:4].[Cl-].[NH4+]>O>[C:3]([NH:5][C:6]1[NH:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]=1)([O:2][CH3:1])=[O:4].[CH2:3]1[O:2][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)NC=1NC=2C=CC=CC2N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)NC=1NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |